molecular formula C25H25N3O3S2 B2446947 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide CAS No. 1173751-96-6

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide

Cat. No. B2446947
CAS RN: 1173751-96-6
M. Wt: 479.61
InChI Key: JZEXGAGFZZKBGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to determine the exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without specific data, it’s difficult to predict these properties for this compound .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including pyrazole-based sulfonamides, have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes I and II. Metal complexes of these sulfonamides have shown significant inhibitory activity, surpassing even some standard inhibitors (Büyükkıdan et al., 2017).

Synthesis and Characterization

Various sulfonamide derivatives have been synthesized and characterized for their structures and properties. These include derivatives like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide (Zhang Peng-yun, 2013) and pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety, which have shown effectiveness in inhibiting carbonic anhydrase (Mert et al., 2016).

Cytotoxicity Studies

Pyrazole-sulfonamide derivatives have been investigated for their cytotoxic activities on various cell lines. Some compounds in this class have shown potential as lead molecules for anticancer investigations (Kucukoglu et al., 2016).

Other Applications

In addition to the above, pyrazole-sulfonamide compounds have been studied for their potential applications in areas like anti-inflammatory treatments, as seen in the development of celecoxib (Penning et al., 1997), and in corrosion inhibition for metals (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives exhibit their biological activity by interacting with enzymes or receptors in the body .

Future Directions

Pyrazole compounds are a topic of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new pyrazole derivatives and studying their properties and potential applications .

properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16-6-10-20(11-7-16)22-15-32-23(25(29)28-19(4)14-18(3)26-28)24(22)33(30,31)27(5)21-12-8-17(2)9-13-21/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEXGAGFZZKBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide

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